molecular formula C14H12N2O2S B13525392 N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide

N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide

Cat. No.: B13525392
M. Wt: 272.32 g/mol
InChI Key: ISLPBFPTFIFTEM-UHFFFAOYSA-N
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Description

N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide is a thiophene-based carboxamide derivative characterized by a thiophene ring substituted at the 3-position with a carboxamide group. The carboxamide nitrogen is further linked to a para-substituted phenyl ring bearing a prop-2-enamido (acrylamido) moiety. This structure combines the aromatic electron-rich thiophene core with a reactive acrylamido group, which may enhance binding to biological targets via Michael addition or hydrogen bonding.

Properties

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

N-[4-(prop-2-enoylamino)phenyl]thiophene-3-carboxamide

InChI

InChI=1S/C14H12N2O2S/c1-2-13(17)15-11-3-5-12(6-4-11)16-14(18)10-7-8-19-9-10/h2-9H,1H2,(H,15,17)(H,16,18)

InChI Key

ISLPBFPTFIFTEM-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CSC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide typically involves the reaction of 4-aminophenylthiophene-3-carboxamide with prop-2-enoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its biological activity.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Thiophene-3-carboxamide derivatives are widely studied due to their structural versatility and bioactivity. Below is a comparative analysis of N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide with analogous compounds, focusing on structural features, synthesis routes, and biological activities.

Structural Features
Compound Name / ID Key Substituents Molecular Formula Molecular Weight Notable Features
This compound Prop-2-enamido (acrylamido) at phenyl para-position C₁₄H₁₃N₃O₂S (inferred) ~311.34 Reactive acrylamido group; potential for covalent binding
Compound 47l () Diethylamino at phenyl para-position; 5-methylisoxazol-3-yl at thiophene 2-position C₁₉H₂₂N₄O₂S 394.47 Enhanced electron-donating diethylamino group; isoxazole may improve solubility
Compound 10 () 4-Fluorophenyl; cyclopropylamino; trifluoroacetamido C₂₀H₁₈F₄N₄O₃S 494.44 Fluorine enhances lipophilicity; trifluoroacetamido improves metabolic stability
Compound I () 3-Methylphenyl; 4-methoxybenzylideneamino C₂₂H₂₁N₃O₂S 391.48 Tetrahydrobenzothiophene core; Schiff base for antimicrobial activity
Compound 17 () 4-Sulfamoylphenyl; 2-oxo-2H-chromen-3-yl C₂₆H₁₉N₃O₆S₂ 541.57 Sulfonamide group for solubility; coumarin moiety for fluorescence applications

Key Structural Insights :

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine () and sulfonamide () substituents improve lipophilicity and solubility, respectively. The acrylamido group in the target compound may confer reactivity toward nucleophilic residues in proteins.
  • Core Modifications : Tetrahydrobenzothiophene derivatives () exhibit enhanced planarity for intercalation into biological membranes compared to simple thiophenes.
Structure-Activity Relationship (SAR) Trends
  • Para-Substituted Phenyl Groups: Electron-donating groups (e.g., diethylamino in 47l) enhance binding to enzymes like kinases, while electron-withdrawing groups (e.g., sulfamoyl in 17) improve solubility.
  • Thiophene Modifications : Substituents at the thiophene 2-position (e.g., isoxazole in 47l) influence steric interactions with target proteins.
  • Amide Linkers : The acrylamido group in the target compound may enable covalent inhibition, a strategy less common in compared derivatives.

Biological Activity

N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

PropertyValue
CAS No. 2178338-82-2
Molecular Formula C14H12N2O2S
Molecular Weight 272.3 g/mol
Purity ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate enzyme activity, receptor signaling, and cellular pathways, leading to significant physiological effects. Notably, the compound has shown promise as an inhibitor for specific enzymes implicated in inflammatory processes and cancer progression.

  • Enzyme Inhibition : The compound has been linked to the inhibition of lipoxygenase enzymes, which are involved in the inflammatory response. Studies indicate that it can reduce the enzymatic activity significantly at specific concentrations, suggesting potential anti-inflammatory properties .
  • Cellular Interactions : Its structure allows it to bind effectively with cellular receptors and proteins, facilitating various biochemical pathways that may lead to apoptosis in cancer cells.

Anticancer Properties

Research has demonstrated that this compound exhibits anticancer activity through several mechanisms:

  • Induction of Apoptosis : In vitro studies have shown that treatment with this compound leads to increased levels of cleaved caspase-3, indicating the induction of programmed cell death in tumor cells .
  • Tumor Growth Inhibition : In xenograft models, the compound has been shown to inhibit tumor growth significantly, with varying degrees of effectiveness depending on dosage and administration frequency .

Anti-inflammatory Effects

The compound's ability to inhibit lipoxygenase suggests it could serve as a therapeutic agent for conditions characterized by chronic inflammation. In studies where it was administered at different concentrations, significant reductions in inflammatory markers were observed .

Case Studies

  • Study on Lipoxygenase Inhibition : A study evaluated various thiophene derivatives for their ability to inhibit lipoxygenase enzymes. This compound demonstrated a notable reduction in enzyme activity at concentrations exceeding 50 µM, suggesting its potential as an anti-inflammatory agent .
  • Antitumor Efficacy in Xenograft Models : In a recent experiment involving KRAS G12C mutant models, treatment with the compound resulted in significant tumor growth inhibition (TGI), highlighting its potential application in targeted cancer therapies .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiophene derivatives known for their medicinal properties:

Compound NameActivity TypeIC50 (µM)
N-[4-(prop-2-enamido)phenyl]...Lipoxygenase Inhibitor>50
Benzoxazole-containing carboxamidesAnticancer Agent20
Thiophene-based anti-inflammatoryAnti-inflammatory15

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